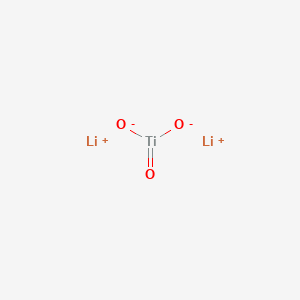
Lithium titanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium titanate is a chemical compound composed of lithium, titanium, and oxygen. It is known for its unique properties, such as high thermal stability and excellent electrochemical performance. This compound is commonly used as an anode material in lithium-ion batteries, offering advantages like fast charging, long cycle life, and enhanced safety features .
Preparation Methods
Lithium titanate can be synthesized through various methods, including:
Solid-State Reaction: This method involves mixing lithium carbonate and titanium dioxide powders, followed by calcination at high temperatures (around 800-900°C) to form this compound.
Sol-Gel Process: In this method, lithium and titanium precursors are dissolved in a solvent to form a gel.
Hydrothermal Synthesis: This technique involves reacting lithium hydroxide and titanium dioxide in an aqueous solution under high pressure and temperature conditions.
Chemical Reactions Analysis
Lithium titanate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: This compound can participate in redox reactions, where lithium ions are intercalated and deintercalated from the crystal structure.
Substitution Reactions: This compound can undergo substitution reactions with other metal ions, leading to the formation of doped this compound compounds.
Reactions with Electrolytes: In lithium-ion batteries, this compound reacts with electrolytes, forming a solid electrolyte interphase layer on the anode surface.
Common reagents used in these reactions include lithium salts, titanium dioxide, and various electrolytes. Major products formed from these reactions include this compound with different stoichiometries and doped this compound compounds .
Scientific Research Applications
Lithium titanate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of lithium titanate in lithium-ion batteries involves the intercalation and deintercalation of lithium ions into and from the crystal structure. This process occurs with minimal volume change, resulting in excellent cycling stability and long cycle life . The molecular targets include the lithium ions and the titanium-oxygen framework, which facilitate the reversible insertion and extraction of lithium ions .
Comparison with Similar Compounds
Lithium titanate can be compared with other similar compounds, such as:
Lithium Lanthanum Titanate: This compound has a perovskite structure and is used as a solid electrolyte in lithium-ion batteries.
Lithium Zinc Titanate: This compound is used as an anode material in lithium-ion batteries and offers improved electrochemical performance.
Lithium Manganese Oxide: This compound is used as a cathode material in lithium-ion batteries and provides high energy density.
This compound stands out due to its unique properties, such as high thermal stability, fast charging capability, and long cycle life, making it a preferred choice for various applications .
Properties
CAS No. |
12031-95-7 |
|---|---|
Molecular Formula |
H4Li4O12Ti5 |
Molecular Weight |
463.2 g/mol |
IUPAC Name |
tetralithium;hydroxy-oxido-oxotitanium;titanium |
InChI |
InChI=1S/4Li.4H2O.8O.5Ti/h;;;;4*1H2;;;;;;;;;;;;;/q4*+1;;;;;;;;;4*-1;;4*+1/p-4 |
InChI Key |
HLOGOFPFOSOXAS-UHFFFAOYSA-J |
SMILES |
[Li+].[Li+].[O-][Ti](=O)[O-] |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].O[Ti](=O)[O-].O[Ti](=O)[O-].O[Ti](=O)[O-].O[Ti](=O)[O-].[Ti] |
physical_description |
Off-white odorless powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


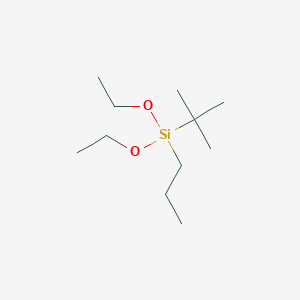
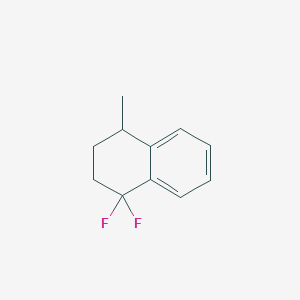
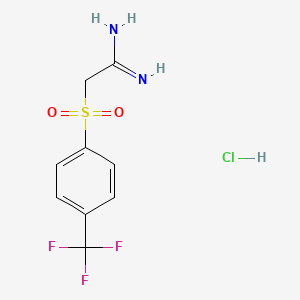
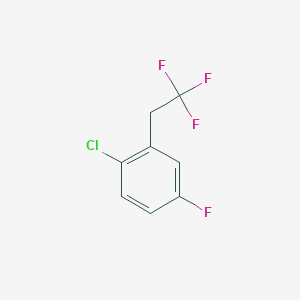
![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)
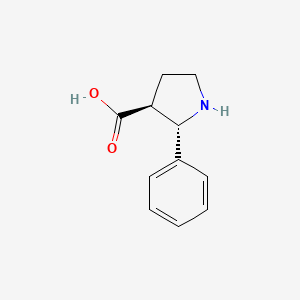
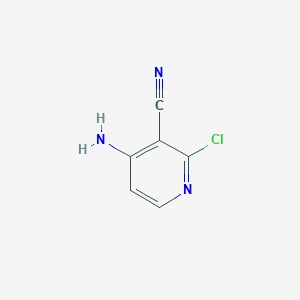
![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6590777.png)
![6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime]](/img/structure/B6590783.png)
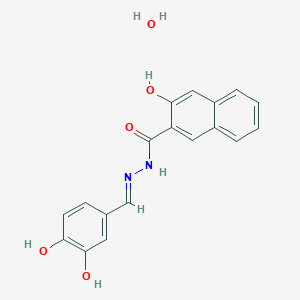
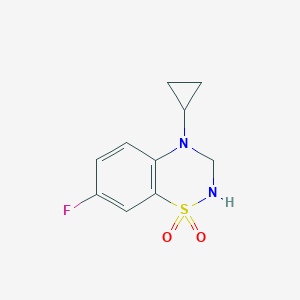
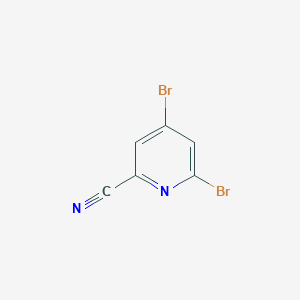
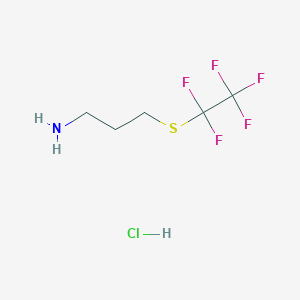
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B6590842.png)
